molecular formula C9H5BrN2O2 B6240137 7-bromocinnoline-3-carboxylic acid CAS No. 1402672-23-4

7-bromocinnoline-3-carboxylic acid

Cat. No. B6240137
CAS RN: 1402672-23-4
M. Wt: 253.1
InChI Key:
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Description

7-bromocinnoline-3-carboxylic acid is a chemical compound with the empirical formula C10H6BrNO2 and a molecular weight of 252.06 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of 7-bromocinnoline-3-carboxylic acid consists of a cinnoline core, which is a nitrogen-containing heterocycle, with a bromine atom attached at the 7th position and a carboxylic acid group attached at the 3rd position . The structure of carboxylic acids generally allows for strong hydrogen bonding between molecules .


Chemical Reactions Analysis

Carboxylic acids, such as 7-bromocinnoline-3-carboxylic acid, can undergo a variety of reactions. They can react with Thionyl Chloride (SOCl2) to form acid chlorides. During this reaction, the hydroxyl group of the carboxylic acid is converted to a chlorosulfite intermediate, making it a better leaving group . Carboxylic acids can also react with alcohols to form esters in a process called Fischer esterification .


Physical And Chemical Properties Analysis

7-bromocinnoline-3-carboxylic acid is a solid substance . The physical and chemical properties of carboxylic acids are influenced by the presence of both the carbonyl and the hydroxyl group within the same molecule. The acids with more than 10 carbon atoms are waxlike solids, and their odor diminishes with increasing molar mass and resultant decreasing volatility .

Safety and Hazards

7-bromocinnoline-3-carboxylic acid is classified as Acute Tox. 4 Oral according to the GHS classification . It has the signal word “Warning” and the hazard statement "H302: Harmful if swallowed" . The safety data sheet advises avoiding breathing dust, ensuring adequate ventilation, and wearing personal protective equipment .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-bromocinnoline-3-carboxylic acid involves the bromination of cinnoline-3-carboxylic acid followed by decarboxylation.", "Starting Materials": [ "Cinnoline-3-carboxylic acid", "Bromine", "Acetic acid", "Sodium acetate", "Hydrochloric acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: Dissolve cinnoline-3-carboxylic acid in acetic acid and add bromine dropwise with stirring to obtain 7-bromocinnoline-3-carboxylic acid.", "Step 2: Filter the product and wash with water to remove excess bromine.", "Step 3: Dissolve the product in a mixture of hydrochloric acid and ethanol and reflux for several hours to decarboxylate the product.", "Step 4: Neutralize the solution with sodium hydroxide and filter the resulting precipitate.", "Step 5: Wash the precipitate with water and dry to obtain the final product, 7-bromocinnoline-3-carboxylic acid." ] }

CAS RN

1402672-23-4

Product Name

7-bromocinnoline-3-carboxylic acid

Molecular Formula

C9H5BrN2O2

Molecular Weight

253.1

Purity

95

Origin of Product

United States

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